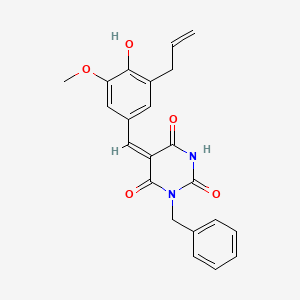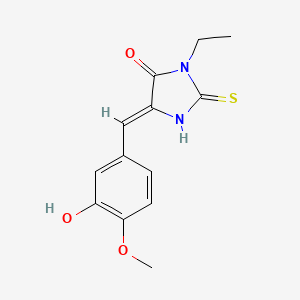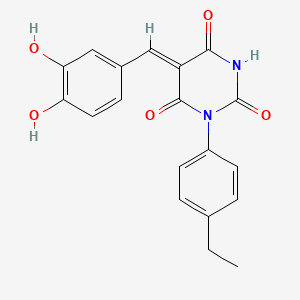![molecular formula C21H17BrN2O4 B5915813 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5915813.png)
2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit promising biological activities.
Wirkmechanismus
The exact mechanism of action of 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been found to exhibit several other biochemical and physiological effects. It has been reported to possess antioxidant properties and can scavenge free radicals. Additionally, this compound has been found to lower blood glucose levels and improve insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide in lab experiments is its ability to exhibit potent biological activity at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide. For instance, further studies are needed to elucidate the exact mechanism of action of this compound. Additionally, more research is needed to determine the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Finally, more research is needed to optimize the synthesis of this compound and improve its solubility in water.
Synthesemethoden
The synthesis of 2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been reported in several research articles. One of the commonly used methods involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 2-furylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-(2-aminophenyl)benzamide in the presence of a coupling agent to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been reported to possess anti-inflammatory and antidiabetic properties.
Eigenschaften
IUPAC Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4/c1-27-15-10-8-14(9-11-15)23-21(26)19(13-16-5-4-12-28-16)24-20(25)17-6-2-3-7-18(17)22/h2-13H,1H3,(H,23,26)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMFULDGHFMKTI-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[(4-bromobenzyl)oxy]-3-chlorobenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915737.png)
![4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5915742.png)
![methyl 4-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5915747.png)

![methyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5915759.png)

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915771.png)
![5-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915781.png)

![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915786.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915789.png)
![2-bromo-N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5915802.png)
![3,4-dimethoxy-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5915814.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5915821.png)